molecular formula C10H8ClN B2574990 6-Chloro-8-methylisoquinoline CAS No. 196875-78-2

6-Chloro-8-methylisoquinoline

Cat. No.: B2574990
CAS No.: 196875-78-2
M. Wt: 177.63
InChI Key: CVTCTTATZILNNT-UHFFFAOYSA-N
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Description

6-Chloro-8-methylisoquinoline is a chemical compound that belongs to the isoquinoline family. It is characterized by a fused ring structure composed of a benzene ring and a pyridine nucleus.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloro-8-methylisoquinoline can be synthesized through several methods, including the Friedlander synthesis, which involves the condensation of an amine and an aldehyde. Another method involves cyclization reactions, such as the cyclization of 2-chloro-N-(4-methylphenyl)acetamide with sodium methoxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and catalyst-free processes in water has been explored to make the synthesis more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-8-methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoquinolines.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methylisoquinoline involves its interaction with specific molecular targets and pathways. It can act on enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory and anti-cancer properties are attributed to its ability to inhibit specific signaling pathways involved in inflammation and cell proliferation .

Properties

IUPAC Name

6-chloro-8-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTCTTATZILNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196875-78-2
Record name 8-methyl-6-chloroisoquinoline
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